molecular formula C19H16O B1588407 2,5-Dibenzylidenecyclopentanone CAS No. 895-80-7

2,5-Dibenzylidenecyclopentanone

Cat. No. B1588407
CAS RN: 895-80-7
M. Wt: 260.3 g/mol
InChI Key: CVTOCKKPVXJIJK-HBKJEHTGSA-N
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Description

2,5-Dibenzylidenecyclopentanone, also known as 2,5-dibenzylidene-cyclopentanone, is an organic compound belonging to the family of cyclopentanones. It is a colorless, crystalline solid with a molecular formula of C14H14O and a molecular weight of 198.26 g/mol. It is most commonly used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the production of polymers, as a reagent in organic synthesis, and as a catalyst in various industrial processes.

Scientific Research Applications

Computational Study Insights

A computational study of 2,5-dibenzylidenecyclopentanone revealed insights into its structure and energy isomers. The study found that the lowest energy isomer agrees with spectroscopic and crystallographic data, indicating the compound's stable structure under various conditions (Sanford, Paulisse, & Reeves, 1999).

Spectroscopic Properties

Research on the spectroscopic properties of 2,5-dibenzylidenecyclopentanone in acidic media showed evidence for excited-state proton transfer. This suggests its potential in fluorescence studies and as a probe for analyzing environmental changes at the molecular level (Ucak-Astarlioglu & Connors, 2005).

Photodimerisation Studies

Studies on the solid-state photodimerisation of 2,5-dibenzylidenecyclopentanone (DBCP) highlighted its unique behavior under UV light, producing distinct dimeric species. This property is valuable for understanding and designing photochemical reactions in solid-state compounds (Theocharis, Jones, Thomas, Motevalli, & Hursthouse, 1984).

Coordination Polymers

2,5-Dibenzylidenecyclopentanone has been used to create co-ordination polymers that are photochemically cross-linkable. This suggests applications in materials science where controlled cross-linking and structural modification are necessary (Theocharis, 1987).

Luminescent Characteristics

The luminescent and time-resolved characteristics of 2,5-dibenzylidenecyclopentanone and its derivatives have been explored, revealing potential for use in fluorescence studies and photophysical applications. The research showed significant shifts in absorption and fluorescence maxima under different conditions, indicative of its sensitivity to environmental changes (Zakharova et al., 2017).

Crystallography and Molecular Assemblies

Crystallographic studies have been conducted on 2,5-dibenzylidenecyclopentanone, providing detailed insights into its molecular structure and assembly. Such studies are crucial for developing materials with specific molecular arrangements and understanding the intermolecular interactions within crystalline structures (Biradha, Nangia, Desiraju, Carrell, & Carrell, 1997).

Conformational Studies

Conformational studies of 2,5-dibenzylidenecyclopentanone revealed different isomers within the same crystal lattice. These findings are significant for understanding the polymorphic and conformational behaviors of organic compounds, which are critical in pharmaceuticals and material science (Arshad et al., 2014).

properties

IUPAC Name

(2E,5E)-2,5-dibenzylidenecyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTOCKKPVXJIJK-HBKJEHTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibenzylidenecyclopentanone

CAS RN

895-80-7
Record name 2,5-Dibenzylidenecyclopentanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
447
Citations
SZ Vatsadze, GV Gavrilova, FS Zyuz'kevich… - Russian Chemical …, 2016 - Springer
A series of cross-conjugated dienones was synthesized to study the dependence of physicochemical characteristics on the nature of substituents in the aromatic groups of symmetric …
Number of citations: 18 link.springer.com
EM Sanford, KW Paulisse… - Journal of applied polymer …, 1999 - Wiley Online Library
The relative energies of the three possible isomers of 2,5‐dibenzylidenecyclopentanone and of 2,6‐dibenzylidenecyclohexanone were calculated using Mechanics, MOPAC, and …
Number of citations: 7 onlinelibrary.wiley.com
CR Theocharis, W Jones, JM Thomas… - Journal of the …, 1984 - pubs.rsc.org
When 2,5-dibenzylidenecyclopentanone (DBCP)is irradiated by uv light in the crystalline state the principal product formed by a [2 + 2]dimerisation is 2,9-dibenzylidene-6, 12-…
Number of citations: 52 pubs.rsc.org
P Marbun, AR Hakim, NSO Ujiantari… - BIO Web of …, 2023 - bio-conferences.org
The absorption-distribution-metabolism-excretion (ADME) profile is a crucial parameter that indicates the pharmacokinetics of the drug. The pharmacokinetic properties of a drug …
Number of citations: 0 www.bio-conferences.org
V Thaçi, R Hoti, A Berisha, J Bogdanov - Open Chemistry, 2020 - degruyter.com
The corrosion behavior of copper in 0.1 M aqueous sulfuric acid medium has been studied using potentiodynamic polarization measurements, quantum chemical calculations, and …
Number of citations: 24 www.degruyter.com
GV Zakharova, FS Zyuz'kevich, VN Gutrov… - High Energy …, 2017 - Springer
Spectral, luminescent and time-resolved characteristics of 2,5-dibenzylidenecyclopentanone and its symmetrical derivatives (bis(N,N-diethylamino-), dimethoxy-, tetramethoxy-, …
Number of citations: 12 link.springer.com
CA Zoto, JC MacDonald - Journal of Molecular Structure, 2017 - Elsevier
The X-ray crystal structures of (2E,5E)-2-(4-cyanobenzylidene)-5-(4-dimethylaminobenzylidene)cyclopentanone (I) and (2E,5E)-2-benzylidene-5-cinnamylidenecyclopentanone (II) are …
Number of citations: 8 www.sciencedirect.com
L Gouiaa, N Boukamcha, MT Martin… - Heterocyclic …, 2004 - degruyter.com
The 1, 3-cycloaddition of 2-diazopropane 1 on 2, 5-dibenzyIidenecyclopentanone 2 leads, beside the expected diastereoisomers bis-spiro-A'-pyrazoIines 3 and 4, to a new spiro-A3-(l, 3…
Number of citations: 3 www.degruyter.com
E Dı́az, H Barrios, D Corona, A Guzmán, R Dı́az… - … Acta Part A: Molecular …, 2002 - Elsevier
The ene-ene [2+2] cycloaddition of 2-benzyl-5-benzylidenecyclopentanone proceeds smoothly and spontaneously in benzene-d 6 or deuteriochloroform solution to give two different …
Number of citations: 2 www.sciencedirect.com
SE Hopkin, M Muir, CR Theocharis - Journal of the Chemical Society …, 1991 - pubs.rsc.org
The structure and solid-state reactivity of one fluorinated benzyl(benzylidene)cyclopentanone and two fluorinated dibenzylidenecyclopentanones are reported and the influence of …
Number of citations: 8 pubs.rsc.org

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